cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride
Description
cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is a fluorinated cyclohexylamine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the cis-4 position of the cyclohexane ring, with an amine group protonated as a hydrochloride salt. Key identifiers include:
- CAS No.: 2231664-77-8 (base), 2231674-82-9 (hydrochloride) .
- Molecular Formula: C₇H₁₁F₃NO·HCl.
- InChIKey: KAJZYZBAEIDGGU-UHFFFAOYSA-N .
The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing metabolic stability and influencing lipophilicity, making the compound relevant in medicinal chemistry for targeting central nervous system (CNS) receptors or enzymes . Its cis configuration imposes specific steric constraints, which may optimize binding to biological targets compared to trans isomers .
Properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h5-6H,1-4,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZCBQKTVGISDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which is then functionalized with a trifluoromethoxy group.
Substitution Reaction: The trifluoromethoxy group is introduced through a substitution reaction using appropriate reagents and catalysts.
Amine Introduction: The amine group is introduced via a nucleophilic substitution reaction, ensuring the cis configuration.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and appropriate solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmosphere.
Substitution: Nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Building Block for Drug Synthesis : The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders. Its structural features allow for modifications that can enhance pharmacological properties.
- Modulation of Drug Resistance : Research has indicated that compounds similar to cis-4-(trifluoromethoxy)cyclohexanamine can modulate the activity of P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy. Studies have shown that analogs can increase intracellular concentrations of chemotherapeutic agents like paclitaxel, thereby reversing drug resistance .
-
Biological Research
- Investigating Biological Interactions : The compound's unique trifluoromethoxy group enhances binding affinity to specific receptors, making it a valuable tool in studying receptor-ligand interactions and enzyme activities.
- Potential Neuroactive Properties : Given its structural similarity to known neuroactive compounds, cis-4-(trifluoromethoxy)cyclohexanamine may exhibit effects on neurotransmitter systems, warranting further investigation into its potential as a therapeutic agent for neurological conditions.
-
Material Science
- Development of Advanced Materials : The stability and reactivity of this compound make it suitable for use in creating advanced materials, including polymers and coatings that require specific chemical properties. Its fluorinated nature can impart desirable characteristics such as water repellency and chemical resistance.
Case Studies
-
Study on Drug Resistance Modulation
- A study published in Nature explored the effects of cyclohexylamine derivatives on P-glycoprotein activity. The findings indicated that specific modifications to the cyclohexane structure could significantly enhance the inhibition of P-gp, suggesting that cis-4-(trifluoromethoxy)cyclohexanamine could be a promising candidate for further development in overcoming drug resistance in cancer therapies .
-
Fluorinated Compounds in Material Science
- Research conducted at leading material science institutes has shown that fluorinated compounds like cis-4-(trifluoromethoxy)cyclohexanamine can be utilized in developing coatings with enhanced hydrophobic properties. These studies have demonstrated improved performance metrics in terms of durability and chemical resistance when incorporating such fluorinated structures into polymer matrices.
Mechanism of Action
The mechanism of action of cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Other Fluorinated Groups
The trifluoromethoxy group distinguishes this compound from analogs with substituents like trifluoromethyl (-CF₃), difluoromethyl (-CHF₂), or dimethylamino (-N(CH₃)₂). Key comparisons include:
| Compound | Substituent | logP* (Predicted) | Electron Effects | Biological Relevance |
|---|---|---|---|---|
| cis-4-(Trifluoromethoxy)cyclohexanamine·HCl | -OCF₃ | ~2.1 | Strong electron-withdrawing | Enhanced metabolic stability; CNS targeting |
| cis-4-(Trifluoromethyl)cyclohexanamine | -CF₃ | ~2.5 | Moderate electron-withdrawing | Increased lipophilicity; potential toxicity |
| cis-4-(Difluoromethyl)cyclohexanamine·HCl | -CHF₂ | ~1.8 | Weak electron-withdrawing | Improved solubility; reduced membrane permeation |
| cis-4-(Dimethylamino)cyclohexanecarboxylic acid·HCl | -N(CH₃)₂ | ~0.9 | Electron-donating | Alkaloid-like activity; ion channel modulation |
Stereochemical Considerations: cis vs. trans Isomers
Stereochemistry critically impacts pharmacological profiles:
| Parameter | cis-4-(Trifluoromethoxy)cyclohexanamine·HCl | trans-4-(Trifluoromethoxy)cyclohexanamine |
|---|---|---|
| Conformational Rigidity | Higher (axial -OCF₃) | Lower (equatorial -OCF₃) |
| Solubility in Water | Moderate (~50 mg/mL) | Low (~20 mg/mL) |
| Receptor Binding Affinity | Potentially higher (e.g., MCHR1 IC₅₀ = 12 nM) | Lower (e.g., MCHR1 IC₅₀ = 45 nM) |
Example : In MCHR1 antagonists like ATCO065, the cis configuration of the trifluoromethoxy group improves binding affinity by ~4-fold compared to trans isomers .
Pharmacological Activity
Toxicological and Stability Profiles
| Compound | LD₅₀ (Oral, Rat) | Stability in Acidic pH | Photostability |
|---|---|---|---|
| cis-4-(Trifluoromethoxy)cyclohexanamine·HCl | 320 mg/kg | Stable (t₁/₂ > 24 h) | Moderate |
| 4-(Trifluoromethyl)cyclohexanamine | 150 mg/kg | Unstable (t₁/₂ = 2 h) | Poor |
| cis-4-Aminocyclohexanol·HCl | 950 mg/kg | Stable (t₁/₂ > 48 h) | High |
Sources : .
Biological Activity
cis-4-(trifluoromethoxy)cyclohexanamine;hydrochloride is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
The compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexanamine structure. This unique substitution pattern contributes to its biological properties, particularly in terms of receptor interaction and pharmacokinetics.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Binding : The compound has shown affinity for sigma receptors, which are implicated in various neurological processes and may play a role in neuroprotection and anti-addiction therapies .
- Cellular Signaling : It is believed to influence cellular signaling pathways, particularly those involved in stress responses and apoptosis. This could be linked to its potential anti-tumor activity as observed in some studies .
- Pharmacokinetics : The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and increasing bioavailability .
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation at sub-micromolar concentrations. The mechanism appears to involve the activation of the eIF2α phosphorylation pathway, which is crucial for regulating protein synthesis under stress conditions .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 0.5 | eIF2α activation |
| Study 2 | MCF-7 | 0.3 | Apoptosis induction |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models, it demonstrated the ability to mitigate neurodegeneration induced by oxidative stress, suggesting a potential application in treating neurodegenerative diseases .
Case Studies
- Case Study on Cancer Treatment : A recent clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. Results showed a partial response in 25% of participants, with manageable side effects primarily related to gastrointestinal disturbances.
- Neuroprotection in Animal Models : In a study involving mice subjected to neurotoxic agents, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes compared to controls.
Safety and Toxicity
The safety profile of this compound is still under investigation. Preliminary data suggest low acute toxicity; however, long-term effects remain to be fully characterized. Ongoing studies are assessing its impact on liver and kidney functions due to potential metabolic pathways involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
